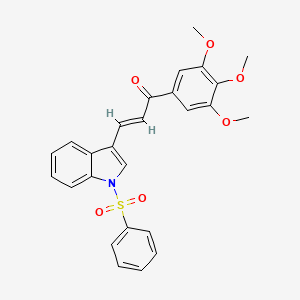
Tubulin inhibitor 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin inhibitor 23 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin inhibitor 23 involves multiple steps, typically starting with the preparation of key intermediates. One common route involves the reaction of 4-acetamidophenacyl bromide with thiourea in ethanol under reflux conditions to yield an intermediate . This intermediate is then subjected to further reactions, such as condensation with aldehydes and reduction, to form the final product . The reaction conditions often include the use of solvents like ethanol and dichloroethane, and reagents such as sodium borohydride and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tubulin inhibitor 23 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using nucleophiles like thiourea.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in ethanol.
Substitution: Thiourea in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. For example, the reaction of 4-acetamidophenacyl bromide with thiourea produces an intermediate that is subsequently condensed with aldehydes to form the final product .
Applications De Recherche Scientifique
Tubulin inhibitor 23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division and intracellular transport.
Mécanisme D'action
Tubulin inhibitor 23 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound acts as a molecular plug, preventing the conformational changes required for tubulin polymerization . This mechanism is similar to other tubulin inhibitors but may involve unique binding interactions that enhance its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Stabilizes microtubules rather than inhibiting their formation.
Vinblastine: Promotes microtubule depolymerization by binding to a different site on tubulin.
Uniqueness
Tubulin inhibitor 23 is unique in its specific binding interactions and its potential for reduced toxicity compared to other tubulin inhibitors. Its ability to act as a molecular plug and its distinct chemical structure may offer advantages in terms of efficacy and selectivity .
Propriétés
Formule moléculaire |
C26H23NO6S |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
(E)-3-[1-(benzenesulfonyl)indol-3-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO6S/c1-31-24-15-19(16-25(32-2)26(24)33-3)23(28)14-13-18-17-27(22-12-8-7-11-21(18)22)34(29,30)20-9-5-4-6-10-20/h4-17H,1-3H3/b14-13+ |
Clé InChI |
XYJOUBMOWIIIQS-BUHFOSPRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


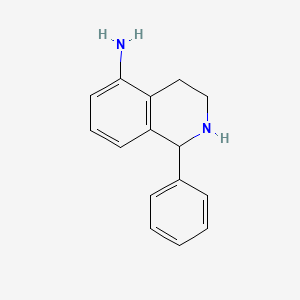

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)


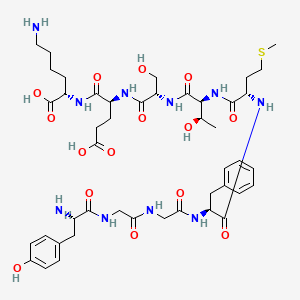

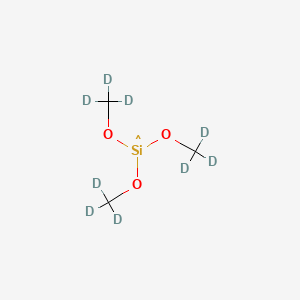
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
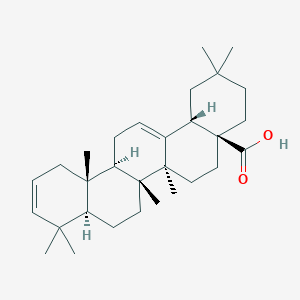

![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)

